2-(tetrahydro-2-furanyl)Benzoxazole
Description
Benzoxazole is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring. The 2-(tetrahydro-2-furanyl) derivative features a tetrahydrofuran (THF) substituent at the 2-position of the benzoxazole core. This modification introduces stereoelectronic effects that influence solubility, bioavailability, and biological activity. Benzoxazole derivatives are renowned for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties . For example, chlorzoxazone (a benzoxazole-based muscle relaxant) and benoxaprofen (an anti-inflammatory drug) highlight the scaffold's therapeutic relevance .
Synthetic routes to 2-substituted benzoxazoles often involve cyclization of 2-aminophenol precursors with carbonyl-containing reagents .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |
InChI Key |
AJDIXSVEHLGXEP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazole Derivatives
Key Findings:
Pharmacological Activity: 2-(4-Fluorosulfonyloxyphenyl)benzoxazole: Demonstrated potent anticancer activity in vitro, with IC₅₀ values <10 μM against breast cancer cell lines . Its fluorosulfonyloxy group enables covalent binding to biological targets, enhancing efficacy . Ethyl-2-(tetrazolyl)benzoxazole: Exhibited broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) due to the tetrazole group’s ability to disrupt microbial membranes .
Physicochemical Properties :
- The THF substituent in 2-(tetrahydro-2-furanyl)benzoxazole likely improves water solubility compared to phenyl-substituted analogs (e.g., 5-methyl-2-phenylbenzoxazole), which are more lipophilic .
- Fluorosulfonyloxy derivatives exhibit strong fluorescence via excited-state intramolecular proton transfer (ESIPT), making them valuable in optical sensors .
Synthetic Accessibility: Tetrazole-containing derivatives require multi-step syntheses (e.g., cycloaddition with sodium azide) , whereas fluorosulfonyloxy analogs are synthesized via direct sulfonation of phenolic intermediates .
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